

# 3-Bromo-5-(trifluoromethyl)phenylacetic acid

## CAS number 1161362-01-1

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### Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethyl)phenylacetic acid
Cat. No.:	B1527523

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An In-depth Technical Guide to **3-Bromo-5-(trifluoromethyl)phenylacetic acid**

## Introduction: A Versatile Scaffold for Modern Drug Discovery

**3-Bromo-5-(trifluoromethyl)phenylacetic acid**, identified by CAS number 1161362-01-1, is a substituted aryl-acetic acid derivative that has emerged as a crucial building block for researchers in medicinal chemistry and drug development. Its molecular architecture is distinguished by two key functional groups on the phenyl ring: a bromine atom and a trifluoromethyl (CF<sub>3</sub>) group. This specific arrangement provides a powerful and versatile platform for synthesizing complex molecules with tailored pharmacological profiles.

The trifluoromethyl group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its high electronegativity and metabolic stability can significantly enhance a molecule's lipophilicity, binding affinity, and pharmacokinetic profile, making it a highly desirable feature in modern drug design.<sup>[1][2]</sup> The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity. The phenylacetic acid core, with its reactive carboxylic acid group, provides a straightforward point of attachment for amide bond formation, a cornerstone of peptide and small molecule synthesis.<sup>[1]</sup>

This guide offers a comprehensive technical overview of **3-Bromo-5-(trifluoromethyl)phenylacetic acid**, detailing its physicochemical properties, a validated synthetic approach, analytical characterization, and strategic applications for professionals in the field.

## Physicochemical Properties and Chemical Identifiers

Precise identification and understanding of a compound's physical properties are fundamental to its effective use in a laboratory setting. All quantitative data for **3-Bromo-5-(trifluoromethyl)phenylacetic acid** are summarized below.

Property	Value	Source(s)
CAS Number	1161362-01-1	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrF <sub>3</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	283.04 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
IUPAC Name	2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid	<a href="#">[5]</a>
Synonyms	[3-bromo-5-(trifluoromethyl)phenyl]acetic acid, 3-Bromo-5-(trifluoromethyl)benzeneacetic acid	<a href="#">[6]</a>
Physical Form	Solid	<a href="#">[5]</a>
Purity	Typically ≥97%	<a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	297.6 ± 35.0 °C at 760 mmHg	
InChI Key	POLZAYSCKXDHKM-UHFFFAOYSA-N	<a href="#">[5]</a>
SMILES	BrC1=CC(=CC(=C1)CC(=O)O)C(F)(F)F	<a href="#">[3]</a> <a href="#">[6]</a>
Storage	Store at room temperature, sealed in a dry, well-ventilated place.	<a href="#">[3]</a> <a href="#">[7]</a>

## Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling of **3-Bromo-5-(trifluoromethyl)phenylacetic acid** is critical to ensure personnel safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Classification:

Hazard Class	Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	<a href="#">[4]</a> <a href="#">[5]</a>
Skin Corrosion/Irritation	H315	Causes skin irritation	<a href="#">[4]</a>
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	<a href="#">[4]</a>
Specific Target Organ Toxicity	H335	May cause respiratory irritation	<a href="#">[4]</a>

Note: Some suppliers also list H314 (Causes severe skin burns and eye damage), indicating a higher potential for corrosivity.[\[5\]](#)

#### Recommended Handling Procedures:

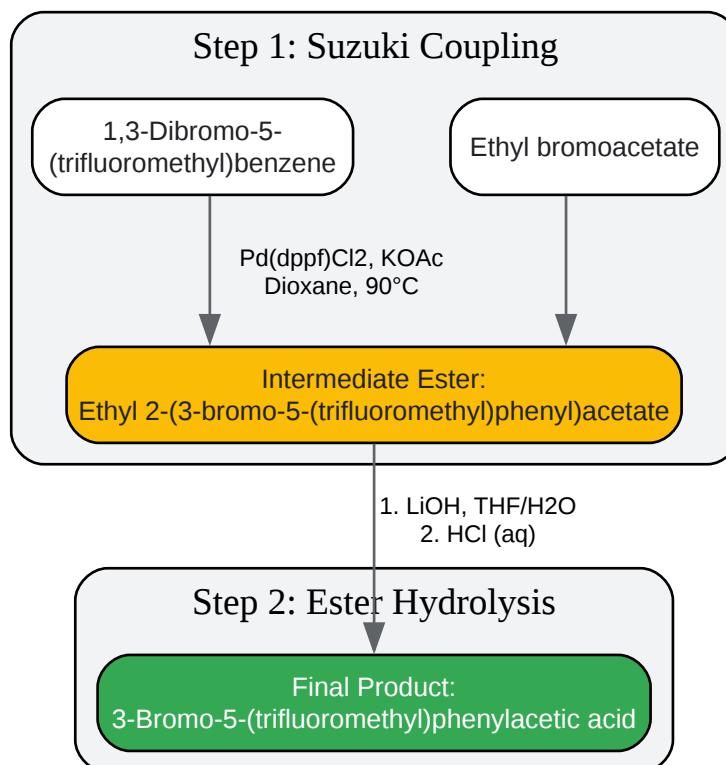
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[4\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety goggles with side-shields.[\[4\]](#)
  - Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[\[4\]](#)
  - Skin and Body Protection: Wear a lab coat or other impervious clothing.[\[4\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[5\]](#)
- First Aid:
  - Eyes: Immediately flush with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek prompt medical attention.[\[4\]](#)
  - Skin: Rinse skin thoroughly with water and remove contaminated clothing.[\[4\]](#)

- Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[4]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. [4]

## Synthetic Strategy and Experimental Protocol

While **3-Bromo-5-(trifluoromethyl)phenylacetic acid** is commercially available, understanding its synthesis is crucial for researchers exploring novel analogs. A robust and common strategy for preparing substituted aryl acetic acids involves a palladium-catalyzed Suzuki cross-coupling reaction followed by ester hydrolysis.[8]

**Causality of Experimental Choices:** The proposed two-step synthesis starts from the readily available 1,3-dibromo-5-(trifluoromethyl)benzene. The key challenge is to selectively functionalize one of the two bromine atoms. A Suzuki coupling is ideal for this transformation due to its high functional group tolerance and reliability. Using an  $\alpha$ -bromoacetate derivative as the coupling partner directly installs the required acetic acid precursor. The final hydrolysis step is a standard and high-yielding method to convert the ester to the desired carboxylic acid.



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Caption: Synthetic workflow for **3-Bromo-5-(trifluoromethyl)phenylacetic acid**.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of Ethyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

- To a dry, nitrogen-flushed round-bottom flask, add 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 eq), potassium acetate (KOAc, 3.0 eq), and bis(pinacolato)diboron (1.1 eq).
- Add anhydrous 1,4-dioxane to the flask.
- De-gas the mixture by bubbling nitrogen through it for 15 minutes.
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>, 0.03 eq).
- Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material and formation of the boronic ester intermediate.
- Cool the reaction to room temperature. To this crude mixture, add ethyl bromoacetate (1.2 eq), an aqueous solution of sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>, 2M, 3.0 eq), and additional Pd(dppf)Cl<sub>2</sub> (0.02 eq).
- Heat the mixture again to 90°C and stir for 12-16 hours until the boronic ester is consumed.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the target ester.

Step 2: Hydrolysis to **3-Bromo-5-(trifluoromethyl)phenylacetic acid**

- Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
- Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
- Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the final product, **3-Bromo-5-(trifluoromethyl)phenylacetic acid**, typically as a solid.

## Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized or purchased compound is a non-negotiable step in any research workflow.

Expected Analytical Data:

- $^1\text{H}$  NMR: The proton nuclear magnetic resonance spectrum should show characteristic signals for the aromatic protons (typically in the 7.5-8.0 ppm range) and a singlet for the methylene (- $\text{CH}_2$ -) protons adjacent to the carboxylic acid (typically around 3.7 ppm).
- $^{19}\text{F}$  NMR: A singlet corresponding to the  $-\text{CF}_3$  group should be observed.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak  $[\text{M}-\text{H}]^-$  corresponding to the calculated mass (281.95 for the  $^{79}\text{Br}$  isotope and 283.95 for the  $^{81}\text{Br}$  isotope, in an approximate 1:1 ratio).
- Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography, typically showing >97% for commercially available lots.[\[5\]](#)[\[6\]](#)

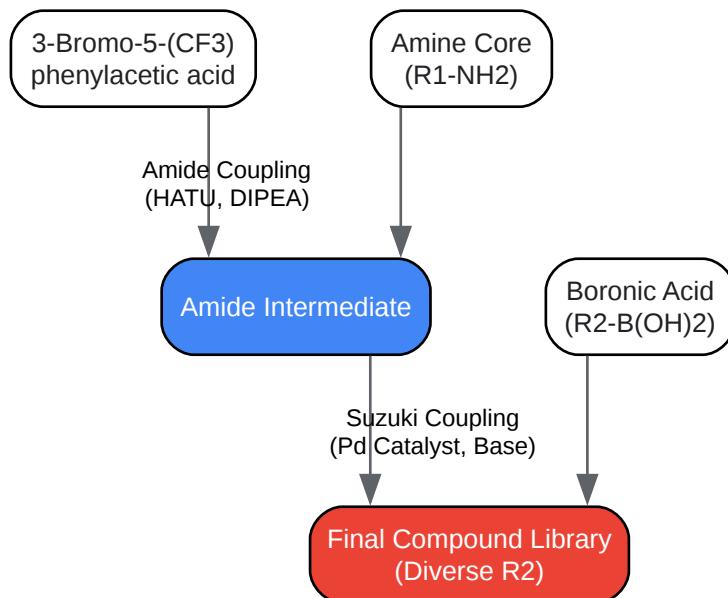
Quality Control Parameter	Specification
Appearance	White to off-white solid
Purity (by HPLC)	≥ 97.0%
Identity (by $^1\text{H}$ NMR)	Conforms to structure

## Applications in Research and Drug Development

**3-Bromo-5-(trifluoromethyl)phenylacetic acid** is not an end-product but a strategic intermediate. Its value lies in its bifunctional nature, allowing for sequential and site-selective modifications.

**Role as a Scaffold:** The compound serves as a rigid scaffold to which pharmacophores can be attached. The trifluoromethyl group and bromine atom pre-orient these attachments in a meta-relationship, which can be crucial for fitting into a protein's binding pocket.

- **Amide Coupling:** The carboxylic acid is readily activated (e.g., using HATU or EDC/HOBt) for coupling with a wide range of primary or secondary amines, forming a stable amide bond. This is the most common initial step to incorporate the scaffold into a larger molecule.
- **Further Functionalization:** After the initial amide coupling, the bromine atom remains available for subsequent reactions, most commonly palladium-catalyzed cross-couplings like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkyne, or amine groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.



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Caption: Use of the title compound as a scaffold in a drug discovery workflow.

This dual-functionality makes the compound an efficient tool for exploring chemical space around a target. For example, in the development of kinase inhibitors, the amide portion could interact with the hinge region of the kinase, while the group installed at the bromine position could extend into a solvent-exposed region or a secondary pocket.[\[1\]](#)

## Conclusion

**3-Bromo-5-(trifluoromethyl)phenylacetic acid** is a high-value chemical intermediate whose utility is rooted in its carefully designed structure. The combination of a reactive carboxylic acid, a versatile bromine handle, and the pharmacologically beneficial trifluoromethyl group makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, safe handling procedures, and synthetic potential allows researchers to fully leverage this scaffold in the design and synthesis of novel therapeutics and chemical probes.

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